3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine
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Overview
Description
3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate alkylating agent under controlled conditions. One common method involves the use of N-methylation followed by alkylation with butan-1-amine . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, THF, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce corresponding amines .
Scientific Research Applications
3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole: A precursor in the synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine.
1-methyl-1H-pyrazole: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C10H20ClN3 |
---|---|
Molecular Weight |
217.74 g/mol |
IUPAC Name |
3-methyl-N-[(2-methylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-9(2)4-6-11-8-10-5-7-12-13(10)3;/h5,7,9,11H,4,6,8H2,1-3H3;1H |
InChI Key |
RBMQKEKVQZYNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC=NN1C.Cl |
Origin of Product |
United States |
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